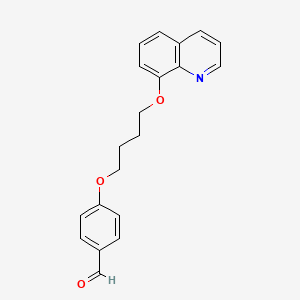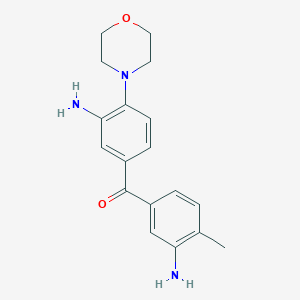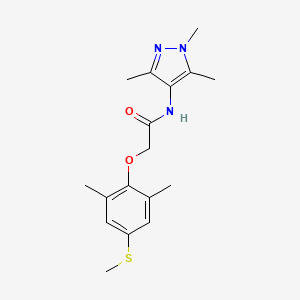![molecular formula C20H23ClN2O B4400604 1-[4-(2-Benzylphenoxy)butyl]imidazole;hydrochloride](/img/structure/B4400604.png)
1-[4-(2-Benzylphenoxy)butyl]imidazole;hydrochloride
Overview
Description
1-[4-(2-Benzylphenoxy)butyl]imidazole;hydrochloride is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds Imidazoles are known for their wide range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Benzylphenoxy)butyl]imidazole;hydrochloride typically involves the following steps:
Formation of the Benzylphenoxy Intermediate: The initial step involves the reaction of benzyl chloride with phenol to form benzylphenol.
Alkylation: The benzylphenol is then reacted with 1,4-dibromobutane to form 4-(2-benzylphenoxy)butane.
Imidazole Formation: The final step involves the reaction of 4-(2-benzylphenoxy)butane with imidazole in the presence of a base to form 1-[4-(2-benzylphenoxy)butyl]-1H-imidazole.
Hydrochloride Formation: The imidazole compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Benzylphenoxy)butyl]imidazole;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Oxidized derivatives of the benzylphenoxy group.
Reduction: Reduced derivatives of the imidazole ring.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
1-[4-(2-Benzylphenoxy)butyl]imidazole;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its antifungal and anti-inflammatory properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(2-Benzylphenoxy)butyl]imidazole;hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting the cell membrane of microorganisms.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(2-phenoxy)butyl]-1H-imidazole hydrochloride
- 1-[4-(2-benzylphenoxy)ethyl]-1H-imidazole hydrochloride
Uniqueness
1-[4-(2-Benzylphenoxy)butyl]imidazole;hydrochloride is unique due to its specific structural features, which confer distinct biological activities. The presence of the benzylphenoxy group enhances its lipophilicity, allowing it to interact more effectively with lipid membranes and enzymes.
Properties
IUPAC Name |
1-[4-(2-benzylphenoxy)butyl]imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O.ClH/c1-2-8-18(9-3-1)16-19-10-4-5-11-20(19)23-15-7-6-13-22-14-12-21-17-22;/h1-5,8-12,14,17H,6-7,13,15-16H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEOTKJLOBIWJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=CC=C2OCCCCN3C=CN=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(1-Chloronaphthalen-2-yl)oxyethyl]morpholine;hydrochloride](/img/structure/B4400526.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-methylbutanamide](/img/structure/B4400534.png)
![2-[N-(3-METHOXYPHENYL)2-METHOXY-5-METHYLBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B4400541.png)
![5-[(1,3-benzodioxol-5-yloxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B4400543.png)

![N-{4-[(isobutylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4400553.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4400573.png)

![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4400598.png)
![2-chloro-N-[4-(cyclopentylsulfamoyl)phenyl]benzamide](/img/structure/B4400614.png)
![3-ethoxy-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B4400622.png)
![4-(benzyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4400623.png)
![2-{[(2-methoxydibenzo[b,d]furan-3-yl)amino]carbonyl}phenyl acetate](/img/structure/B4400627.png)
